

KIT D816V Mutation & Detection: A Foundational Overview

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Compound Focus: Motesanib

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Understanding the KIT D816V mutation is crucial before addressing drug resistance. The table below summarizes key information from the search results.

Aspect	Description
Biological Role of KIT	Receptor tyrosine kinase involved in proliferation of mast cells, melanocytes, germ cells, and hematopoietic stem cells [1].
Consequence of D816V Mutation	Substitution of aspartate (D) to valine (V) at codon 816. Causes ligand-independent constitutive activation of KIT, leading to increased cell proliferation and survival [1].
Association with Disease	Found in >90% of systemic mastocytosis (SM) cases; one of the minor diagnostic criteria per WHO classification [2] [1].
Primary Sample Types	Bone marrow and peripheral blood [2] [1].

| **Key Detection Methods** | **Real-time qPCR:** Highly sensitive, can detect as low as 0.003%-0.03% mutant cells [2]. **Digital PCR (dPCR):** Can detect down to 0.03% mutated alleles; used for diagnosis and therapeutic monitoring [1]. |

Experimental Protocols for Mutation Detection

Since the requested information on **motesanib** was not available, here are detailed methodologies for detecting the KIT D816V mutation, which is a critical first step in related research.

Protocol 1: Highly Sensitive Real-time qPCR Assay

This protocol, based on the study by Kristensen et al., allows for the detection and quantification of the KIT D816V mutation with high sensitivity [2].

- **Methodology:** Quantitative real-time PCR (qPCR) with mutation-specific probes.
- **Sample Requirements:** Total genomic DNA extracted from whole blood, bone marrow, or skin lesions.
- **Sensitivity and Performance:**
 - **Detection Limit:** The assay can quantify as little as **0.003%** KIT D816V mutation-positive cells [2].
 - **Detection Rate:** It detected the mutation in **95%** of SM cases in skin or bone marrow samples and in **81%** of cases from peripheral blood [2].
- **Clinical Application:** Suitable for initial diagnosis, assessing mutation burden in non-mast cells (a prognostic factor), and monitoring minimal residual disease.

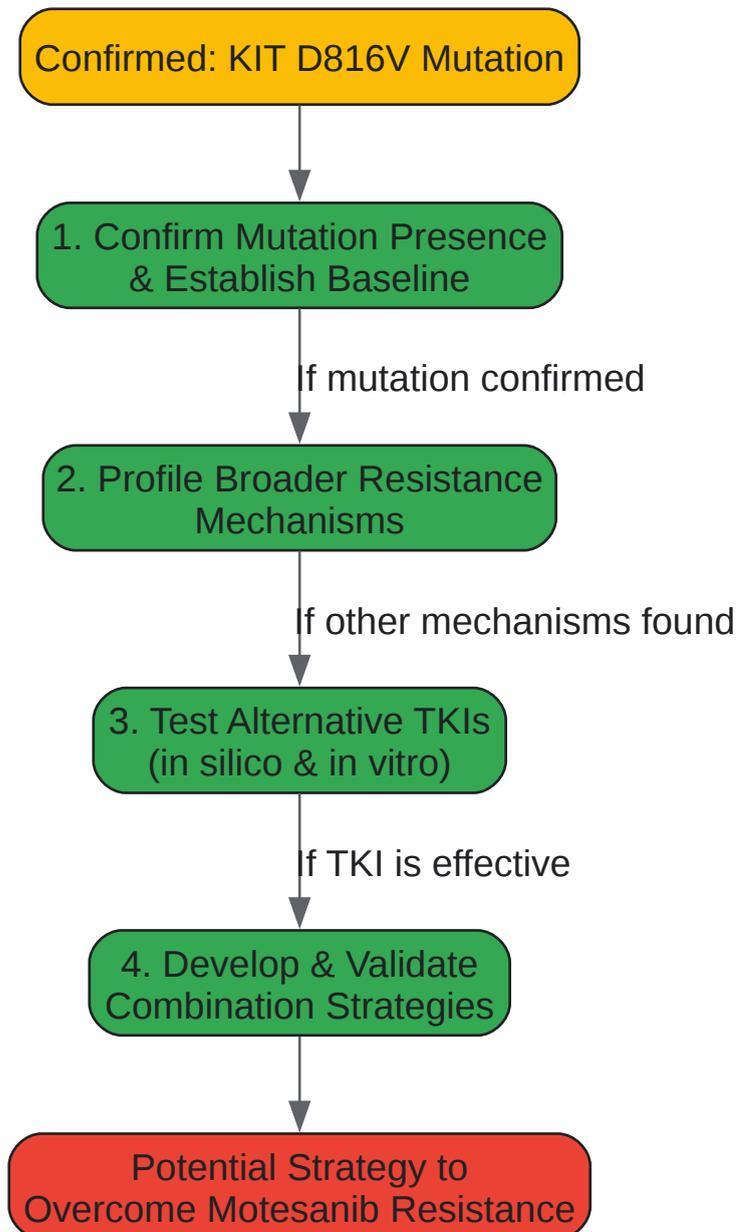
Protocol 2: Digital PCR (dPCR) Assay

Labcorp's clinical test utilizes dPCR, a method that provides absolute quantification without the need for a standard curve [1].

- **Methodology:** Nanoplate Digital PCR (dPCR). Total genomic DNA is amplified using a multiplex dPCR with wild-type and mutant-specific probes [1].
- **Sample Requirements:** 3-5 mL of whole blood or 1-2 mL of bone marrow, collected in an EDTA (lavender-top) or heparin (green-top) tube [1].
- **Sensitivity and Performance:**
 - **Detection Limit:** The mutation can be detected down to **0.03%** mutated alleles [1].
- **Turnaround Time:** 5-7 days [1].
- **Clinical Application:** Aids in diagnosis and therapeutic monitoring. Quantitative results help predict disease severity and monitor treatment effectiveness [1].

Research Pathway & Resistance Investigation Strategy

The following diagram outlines a logical workflow for investigating resistance mechanisms, starting from the confirmed information available.



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References

1. 485126: KIT (D) Digital PCR in Systemic Mastocytosis | Labcorp 816 V [labcorp.com]

2. Improved detection of the KIT D mutation in patients with systemic... 816 V

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